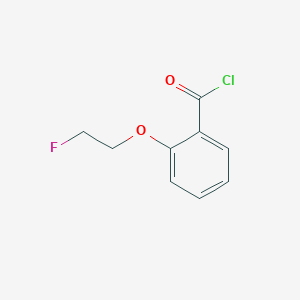
2-(2-Fluoroethoxy)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoroethoxy)benzoyl chloride is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a 2-fluoroethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethoxy)benzoyl chloride typically involves the reaction of 2-(2-fluoroethoxy)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:
C9H9FO3+SOCl2→C9H8ClFO2+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the safe handling of reactive intermediates like thionyl chloride.
化学反応の分析
Types of Reactions
2-(2-Fluoroethoxy)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(2-fluoroethoxy)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form amides, esters, and thioesters, respectively.
Hydrolysis: This reaction typically occurs in aqueous conditions, often accelerated by the presence of a base like sodium hydroxide (NaOH).
Reduction: Reduction reactions are usually carried out in anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
2-(2-Fluoroethoxy)benzoic acid: Formed by hydrolysis.
科学的研究の応用
2-(2-Fluoroethoxy)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: Its derivatives may have potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-(2-Fluoroethoxy)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of amides and esters. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
類似化合物との比較
Similar Compounds
Benzoyl Chloride: The parent compound, which lacks the 2-fluoroethoxy group.
2-Fluorobenzoyl Chloride: Similar structure but without the ethoxy group.
2-(2-Chloroethoxy)benzoyl Chloride: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
2-(2-Fluoroethoxy)benzoyl chloride is unique due to the presence of the 2-fluoroethoxy group, which imparts distinct electronic and steric properties. This substitution can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
生物活性
The presence of both the benzoyl chloride and fluoroethoxy groups in 2-(2-Fluoroethoxy)benzoyl chloride contributes to its reactivity, making it an important intermediate in organic synthesis. The synthesis can be achieved through various methods, often involving the reaction of fluoroethanol with benzoyl chloride under controlled conditions to ensure purity and yield.
Biological Activity Overview
While direct studies on the biological activity of this compound are scarce, insights can be drawn from compounds with similar structures. Benzoyl chlorides are frequently utilized as intermediates in pharmaceuticals, and the introduction of fluorine atoms typically enhances metabolic stability and bioactivity, suggesting potential applications in medicinal chemistry.
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Fluorobenzoyl Chloride | C7H4ClF | Contains a fluorine atom; used in similar applications. |
| 2-Fluoro-3-methoxybenzoyl Chloride | C8H6ClFO2 | Features a methoxy group; used in organic synthesis. |
| 4-Fluoro-2-trifluoromethylbenzoyl Chloride | C8H3ClF4O | Contains trifluoromethyl; exhibits enhanced lipophilicity. |
These compounds illustrate how variations in substituents can influence reactivity and potential applications in synthetic chemistry.
Case Studies on Fluorinated Compounds
Research indicates that the incorporation of fluorine into organic compounds often results in enhanced biological activity. For instance, studies have shown that fluoroaryl-2,2'-bichalcophene derivatives exhibit significant antimicrobial properties against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating effective growth inhibition at low concentrations (16 µM for the most effective candidate) . This suggests that similar fluorinated compounds may exhibit notable biological activities.
In another study focusing on camptothecin-related small molecules, the addition of fluoroaryl groups resulted in derivatives that displayed superior cytotoxicity against colorectal cancer cell lines compared to their non-fluorinated counterparts . These findings underscore the potential for this compound to exhibit enhanced biological activity due to its fluorinated structure.
Potential Applications
Given its chemical structure and the trends observed in related compounds, this compound may have applications in:
- Pharmaceutical Development : As an intermediate for synthesizing biologically active molecules.
- Antimicrobial Agents : Potentially effective against various pathogens due to structural similarities with known antimicrobial agents.
- Antitumor Research : Leveraging the enhanced cytotoxicity observed in fluorinated derivatives for cancer treatment development.
特性
CAS番号 |
356045-70-0 |
|---|---|
分子式 |
C9H8ClFO2 |
分子量 |
202.61 g/mol |
IUPAC名 |
2-(2-fluoroethoxy)benzoyl chloride |
InChI |
InChI=1S/C9H8ClFO2/c10-9(12)7-3-1-2-4-8(7)13-6-5-11/h1-4H,5-6H2 |
InChIキー |
PFSOHNXGULQJQP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















